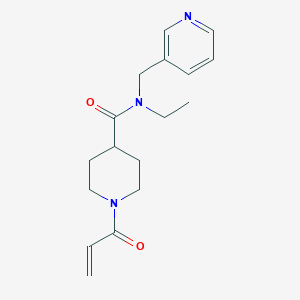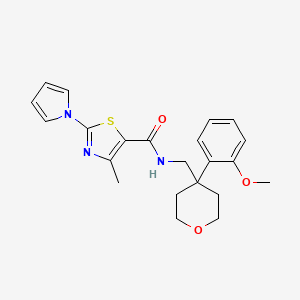
3,4,5-triéthoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tétrahydroquinolin-6-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-triethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound that features a complex molecular structure
Applications De Recherche Scientifique
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Pharmacology: It can be studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the isopentyl group: This step involves alkylation of the tetrahydroquinoline core using an appropriate alkyl halide.
Attachment of the benzamide moiety: This is typically done through an amide coupling reaction, using reagents such as EDCI or HATU in the presence of a base like DIPEA.
Ethoxylation of the benzene ring:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-triethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the tetrahydroquinoline core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethyl iodide in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Ethoxy-substituted benzene derivatives.
Mécanisme D'action
The mechanism of action of 3,4,5-triethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it could inhibit enzymes involved in inflammatory processes or modulate neurotransmitter receptors in the brain.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-trimethoxybenzamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: Lacks the ethoxy groups on the benzene ring.
3,4,5-triethoxybenzamide: Lacks the tetrahydroquinoline core.
Uniqueness
3,4,5-triethoxy-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is unique due to the combination of its tetrahydroquinoline core and the ethoxy-substituted benzene ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propriétés
IUPAC Name |
3,4,5-triethoxy-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-6-32-23-16-20(17-24(33-7-2)26(23)34-8-3)27(31)28-21-10-11-22-19(15-21)9-12-25(30)29(22)14-13-18(4)5/h10-11,15-18H,6-9,12-14H2,1-5H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZPTWVDNCBEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2560562.png)
![3-(benzenesulfonyl)-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}propanamide](/img/structure/B2560563.png)
![5-(2-(5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2560564.png)

![(E)-N-[[4-Benzyl-3-(hydroxymethyl)morpholin-3-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2560568.png)
![[(1R,2S,13S,14S,24S)-3,9,19-Trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-3,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/new.no-structure.jpg)
![[3-(Aminomethyl)azetidin-3-yl]methanamine](/img/structure/B2560570.png)
![Ethyl 3-amino-4-(furan-2-yl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate](/img/structure/B2560571.png)
![[2-(Methoxymethyl)phenyl]thiourea](/img/structure/B2560572.png)


![N'-[(2-methoxyphenyl)methyl]-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}ethanediamide](/img/structure/B2560575.png)
![Pyridin-2-yl(spiro[chroman-2,4'-piperidin]-1'-yl)methanone](/img/structure/B2560576.png)
![2-{[1-(3-Ethyl-1-benzofuran-2-yl)ethyl]amino}acetamide](/img/structure/B2560578.png)
